1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine: is a chemical compound with the molecular formula C12H15Cl2N . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves similar synthetic routes as mentioned above, with additional purification steps to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like or .
Reduction: Reduction reactions can be carried out using agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study its effects on various biological pathways and its potential as a therapeutic agent .
Medicine: The compound is investigated for its potential medicinal properties, including its effects on the central nervous system and its potential as an antidepressant or anxiolytic agent .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds .
Wirkmechanismus
The exact mechanism of action of 1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine is not fully understood. it is believed to interact with various molecular targets in the central nervous system, including neurotransmitter receptors and ion channels. This interaction may modulate the release and uptake of neurotransmitters, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
- (1-(3,4-dichlorophenyl)cyclopentyl)methanamine
- (1-(3,4-dichlorophenyl)cyclopentyl)ethylamine
Uniqueness: Compared to its similar compounds, 1-(3,4-Dichlorophenyl)-N-methylcyclopentanemethanamine has a unique structure that allows it to interact differently with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
944348-63-4 |
---|---|
Molekularformel |
C13H17Cl2N |
Molekulargewicht |
258.18 g/mol |
IUPAC-Name |
1-[1-(3,4-dichlorophenyl)cyclopentyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H17Cl2N/c1-16-9-13(6-2-3-7-13)10-4-5-11(14)12(15)8-10/h4-5,8,16H,2-3,6-7,9H2,1H3 |
InChI-Schlüssel |
MDTFUSLGHFSRLI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1(CCCC1)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.